2-Methyl-N-(4-nitrophenyl)prop-2-enamide

Description

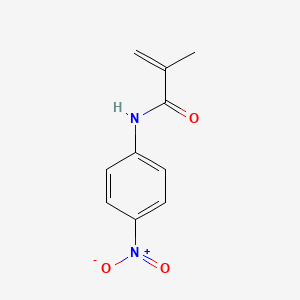

2-Methyl-N-(4-nitrophenyl)prop-2-enamide is an acrylamide derivative featuring a methyl group at the β-carbon of the propenamide backbone and a 4-nitrophenyl substituent on the nitrogen atom. The 4-nitro group on the phenyl ring is a strong electron-withdrawing moiety, which likely influences the compound’s electronic properties, reactivity, and interactions with biological targets. Such substitutions are common in antimicrobial and anti-inflammatory agents, as seen in studies on cinnamanilides and thiadiazole derivatives .

Properties

CAS No. |

17116-67-5 |

|---|---|

Molecular Formula |

C10H10N2O3 |

Molecular Weight |

206.2 g/mol |

IUPAC Name |

2-methyl-N-(4-nitrophenyl)prop-2-enamide |

InChI |

InChI=1S/C10H10N2O3/c1-7(2)10(13)11-8-3-5-9(6-4-8)12(14)15/h3-6H,1H2,2H3,(H,11,13) |

InChI Key |

DPNRVEROTZRVQP-UHFFFAOYSA-N |

SMILES |

CC(=C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |

Canonical SMILES |

CC(=C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Nitro-Substituted Prop-2-enamides

- N-(4-Nitrophenyl)acetohydrazonoyl Bromide Derivatives: In -thiadiazole derivatives synthesized from N-(4-nitrophenyl)acetohydrazonoyl bromide exhibited notable antimicrobial activity against E. coli, B. mycoides, and C. albicans. Four compounds outperformed others, suggesting the nitro group enhances target binding or stability .

- (2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide (Compound 10, ) : This analog demonstrated bactericidal activity comparable to ampicillin, attributed to its trifluoromethyl and fluoro substituents. The absence of a nitro group here highlights that electron-withdrawing groups (EWGs) other than nitro can also drive efficacy .

- 3,4-Dichlorocinnamanilides (): Dichloro-substituted analogs showed submicromolar activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).

Positional Isomerism and Activity

- Nitro-Substituted Isomers (): Nitro groups at the para position (e.g., compound 17: R=2-CF3-4-NO2 vs. compound 18: R=3-CF3-4-NO2) exhibited structural dissimilarity in Tanimoto similarity analysis. This suggests that para-nitro substitution may optimize interactions with bacterial targets compared to meta positions .

Physicochemical and ADMET Properties

- Lipophilicity and Bioavailability: and emphasize the role of lipophilicity (logD7.4) in antimicrobial activity.

- Cytotoxicity Trade-offs : While nitro groups enhance activity, they may also increase cytotoxicity. For example, compound 11 in ((2E)-N-(4-bromo-3-chlorophenyl)-3-phenylprop-2-enamide) showed significant cytotoxicity, underscoring the need for balanced substitution .

Data Tables: Key Comparative Findings

Table 1. Antimicrobial Activity of Prop-2-enamide Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.